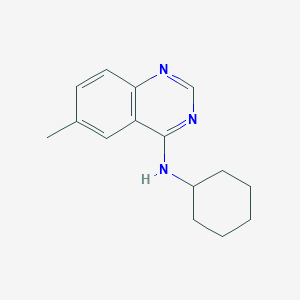

N-cyclohexyl-6-methylquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-6-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-11-7-8-14-13(9-11)15(17-10-16-14)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJRCMGDPFVLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclohexyl 6 Methylquinazolin 4 Amine and Its Analogues

Classical and Contemporary Synthetic Routes to the Quinazoline (B50416) Core Structure

The formation of the fundamental quinazoline ring system is a critical first step in the synthesis of N-cyclohexyl-6-methylquinazolin-4-amine. Chemists employ several established and modern techniques to achieve this.

Cyclocondensation Reactions for Quinazoline Ring Formation

Cyclocondensation reactions are a cornerstone for assembling the quinazoline framework. These methods typically involve the reaction of an anthranilic acid derivative (or a related ortho-substituted aniline) with a source for the remaining two carbon atoms of the pyrimidine (B1678525) ring.

One common approach is the one-pot, three-component condensation of anthranilic acid, an amine, and an orthoester. researchgate.net The use of Brønsted acidic ionic liquids can catalyze this reaction efficiently at room temperature under solvent-free conditions, leading to excellent yields. researchgate.net Microwave irradiation, sometimes in conjunction with catalysts like Keggin-type heteropolyacids, has also been shown to promote rapid and solvent-free condensation reactions, often yielding products in over 80% yield in minutes. researchgate.net For instance, the reaction of 2-aminobenzylamine with benzyl (B1604629) alcohol can produce quinazolines via an acceptorless dehydrogenative coupling mechanism. organic-chemistry.org Similarly, the cyclization of anthranilic acid and arylamines with acetic anhydride (B1165640) is a documented method for producing 2-methyl-3-substituted-4(3H)-quinazolinones. researchgate.net

A variety of starting materials and catalysts can be used in these reactions, as detailed in the table below.

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Conditions | Product Type |

| Anthranilic Acid | Amine, Orthoester | Brønsted Acidic Ionic Liquid | Room Temperature, Solvent-Free | 4(3H)-Quinazolinone |

| Anthranilic Acid | Amine, Formic Acid | Heteropolyacids (e.g., H₃PW₁₂O₄₀) | Microwave Irradiation | 4(3H)-Quinazolinone |

| 2-Aminobenzylamine | Benzyl Alcohol | N/A (Dehydrogenative Coupling) | N/A | Quinazoline |

| 2-Aminobenzaldehydes | Benzylamines | Molecular Iodine, O₂ | Solvent-Free | Quinazoline nih.gov |

| 2-Aminobenzylalcohols | Nitriles | [Cp*RhCl₂]₂/AgBF₄ | N/A | Quinazoline organic-chemistry.org |

Nucleophilic Substitution Strategies at the C-4 Position of Quinazolines

Once the quinazoline or quinazolinone core is synthesized, a crucial step for obtaining this compound is the introduction of the cyclohexylamine (B46788) moiety at the C-4 position. This is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction.

This strategy typically involves a 4-chloroquinazoline (B184009) intermediate, which is highly susceptible to nucleophilic attack at the C-4 position due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.govnih.gov The reaction of a 4-chloroquinazoline with a primary amine, such as cyclohexylamine, readily proceeds to yield the corresponding 4-aminoquinazoline derivative. nih.gov

The reactivity in these substitutions can be influenced by the nature of the amine. Electron-rich amines generally react under milder conditions, while electron-poor amines may require more forcing conditions, such as higher temperatures or the use of microwave irradiation, to achieve efficient conversion. nih.gov For example, the synthesis of a library of 6-halo-2-phenyl-substituted 4-anilinoquinazolines was successfully achieved through microwave-mediated N-arylation of 4-chloro-substituted substrates with various anilines. nih.gov Theoretical studies using Density Functional Theory (DFT) have confirmed that the carbon atom at the C-4 position of 2,4-dichloroquinazoline (B46505) has a higher LUMO coefficient, making it the more electrophilic center and thus more susceptible to nucleophilic attack, explaining the observed regioselectivity. nih.govresearchgate.net

| Quinazoline Substrate | Nucleophile | Conditions | Product |

| 4-Chloro-6-methylquinazoline | Cyclohexylamine | Reflux in i-Propanol | This compound |

| 2,4-Dichloroquinazoline | Primary/Secondary Amine | Various (e.g., EtOH, reflux) | 2-Chloro-4-aminoquinazoline nih.gov |

| 4-Chloro-8-iodoquinazoline | 4-Methoxy-N-methylaniline | Basic medium (e.g., AcONa) | 8-Iodo-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine nih.gov |

| 6,7,8-Trimethoxy-4-chloroquinazoline | Aryl Amine | N/A | 6,7,8-Trimethoxy-N-aryl-4-aminoquinazoline nih.gov |

Direct Amination Approaches for Quinazoline Derivatives

Contemporary methods have emerged that bypass the need for a pre-functionalized C-4 position (like a chloro group), instead achieving direct amination of a C-H or C-O bond. These approaches offer more atom-economical and potentially shorter synthetic routes.

One such method involves the direct amination of quinazolin-4(3H)-ones. By activating the C4-OH bond with an agent like p-toluenesulfonyl chloride (TsCl), direct conversion to a 4-aminoquinazoline can be achieved. organic-chemistry.org For example, using N,N-dimethylformamide (DMF) as both a nitrogen source and solvent, in the presence of a base like potassium tert-butoxide (KOt-Bu), allows for the synthesis of 4-(dimethylamino)quinazolines in high yields at room temperature. organic-chemistry.org

Copper-catalyzed systems have also been developed for the direct amination of the C4-O bond of cyclic amides, including quinazolinones, using readily available reagents. organic-chemistry.org These reactions are thought to proceed via a radical mechanism, with the N1 atom of the quinazoline ring assisting in the copper-catalyzed activation. organic-chemistry.org

Functionalization Techniques for this compound Derivatives

To synthesize derivatives of the target compound, or to introduce the methyl group at the C-6 position late in the synthesis, various functionalization techniques are employed.

Alkylation and Arylation Methods to Introduce Substituents

Alkylation and arylation reactions are key for introducing diverse substituents onto the quinazoline scaffold. N-alkylation of the quinazolinone ring system is a common strategy. juniperpublishers.com For example, reacting a quinazolin-4(3H)-one with an alkyl halide like benzyl chloride in the presence of a base such as potassium carbonate in DMF leads to the N-alkylation product. juniperpublishers.com The regioselectivity of these reactions (N- vs. O-alkylation) can be a critical consideration. juniperpublishers.com

Direct C-4 alkylation has also been reported. A metal-free, oxidative cross-coupling reaction between quinazoline-3-oxides and ethers, using tert-butyl hydroperoxide (TBHP) as an oxidant, can form C4-alkylated quinazolines. rsc.org Furthermore, palladium-catalyzed arylation of quinazolin-4-ones with arylboronic acids provides an efficient route to 4-arylquinazolines. organic-chemistry.org This reaction often involves the in situ activation of the C4-OH group with TsCl. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions for C-6 and Other Substitutions

Metal-catalyzed cross-coupling reactions are powerful tools for functionalizing specific positions on the quinazoline ring, such as the C-6 position required for the target molecule. These reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

A range of palladium-catalyzed reactions, including Suzuki-Miyaura (using boronic acids), Heck, Stille, and Sonogashira couplings, are used to introduce aryl, vinyl, or alkynyl groups at halogenated positions of the quinazoline core. nih.gov For instance, a Suzuki cross-coupling can be used to react a 6-bromo-quinazoline derivative with methylboronic acid to install the required 6-methyl group.

The Buchwald-Hartwig amination is another vital palladium-catalyzed reaction used to form C-N bonds, allowing for the introduction of amino substituents at various positions on the quinazoline ring. nih.govresearchgate.net Furthermore, rhodium(III)-catalyzed C-H activation and annulation reactions have been developed for the synthesis of C6-substituted quinazolinone derivatives, showcasing advanced methods for direct functionalization. acs.org Nickel catalysts have also been employed for C-N cross-coupling reactions to form multi-substituted quinazolines. nih.govfrontiersin.org

| Reaction Type | Catalyst/Reagents | Substrate Example | Position Functionalized |

| Suzuki-Miyaura | Palladium catalyst, Arylboronic acid | 6,8-Dibromo-quinazolin-4(1H)-one | C-6, C-8 nih.gov |

| Kumada | Palladium or Nickel catalyst, Grignard reagent | 2,4-Dichloroquinazoline | C-4 nih.govresearchgate.net |

| Negishi | Palladium catalyst, Organozinc reagent | 2-Chloro-6,7-dimethoxyquinazoline | C-2 nih.gov |

| Buchwald-Hartwig | Palladium catalyst, Amine | 8-Bromo-6-fluoro-quinazolin-4(3H)-one | C-6 researchgate.net |

| C-H Annulation | Rhodium(III) catalyst, Sulfoxonium ylide | N/A | C-6 acs.org |

Stereoselective Introduction of the Cyclohexyl Moiety

The spatial orientation of the cyclohexyl group attached to the C4-amino position can significantly influence the pharmacological profile of the molecule. Achieving stereoselectivity in the introduction of this moiety is therefore a critical synthetic challenge. While direct stereoselective amination with a pre-existing chiral cyclohexylamine is a common strategy, alternative approaches focus on constructing the cyclohexyl ring with defined stereochemistry.

One advanced method involves a photocatalyzed [4+2] cycloaddition. This strategy can be used to synthesize highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.gov For instance, an intermolecular cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis, provides access to complex cyclohexylamines under mild, redox-neutral conditions. nih.gov This method allows for the construction of adjacent tertiary and all-carbon quaternary stereocenters, a feature that is typically challenging to achieve. nih.gov Furthermore, the development of an asymmetric variant of this cycloaddition, using a chiral phosphoric acid (CPA) catalyst, has shown promise in achieving good enantioselectivity. nih.gov

Regioselective Methylation at the C-6 Position

The introduction of a methyl group at the C-6 position of the quinazoline scaffold must be performed with high regioselectivity to avoid the formation of unwanted isomers. The electronic properties of the quinazoline ring and the directing effects of existing substituents govern the position of electrophilic substitution.

The synthesis of 6-substituted quinazolines often starts from appropriately substituted anthranilic acid derivatives. For instance, the synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine begins with a 6-nitro substituted quinazoline, which is later reduced to the 6-amino derivative, showcasing a common strategy where the substituent is installed at the aniline-precursor stage. mdpi.com In the context of this compound, a synthetic route would typically commence with 5-methyl-2-aminobenzoic acid (5-methylanthranilic acid) or a derivative thereof. This ensures the methyl group is correctly positioned from the outset of the quinazoline ring formation.

Studies on the structure-activity relationships of 4-aminoquinazolines have demonstrated that substitution at the 6-position significantly influences antimycobacterial activity, with the nature of the substituent following trends such as I > Br > OCH₃ ≥ H. acs.org This highlights the importance of developing reliable methods for introducing specific groups at this position.

Advanced Synthetic Strategies in Quinazoline Chemistry

Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. These principles have driven the development of advanced strategies for constructing the quinazoline core.

One-Pot Reaction Protocols for Streamlined Synthesis

One-pot reactions, which allow for the synthesis of complex molecules in a single reaction vessel without isolating intermediates, offer significant advantages in terms of time, resources, and yield. Several one-pot protocols for quinazoline synthesis have been developed.

A highly efficient, three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives allows for the synthesis of diversely substituted 3,4-dihydroquinazolines. acs.org This domino reaction involves the formation of multiple C-N bonds in a sequential manner. Another well-established method is the three-component condensation of isatoic anhydride, an amine, and an aldehyde in the presence of iodine to yield 2,3-substituted 4(3H)-quinazolinones. tandfonline.com Furthermore, an ortho-lithiation driven [2+2+2] cascade annulation of halofluorobenzenes with nitriles provides a transition-metal-free pathway to 2,4-disubstituted quinazolines from commercially available starting materials. rsc.org Ultrasound irradiation has also been employed to promote the one-pot condensation of anthranilic acid, acetic anhydride, and various amines under solvent- and catalyst-free conditions, leading to high yields and shorter reaction times. nih.gov

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reactions compared to conventional heating methods. nih.gov

A general and efficient method for synthesizing N-arylheterocyclic substituted-4-aminoquinazolines involves the microwave-assisted reaction of 4-chloroquinazoline with various aryl heterocyclic amines in 2-propanol. nih.gov This approach reduces the reaction time from 12 hours under classical reflux to just 20 minutes under microwave irradiation. nih.gov Similarly, 4-aminoquinazolines have been prepared by reacting anthranilonitrile with various nitriles in the presence of a base under microwave heating, a method that is notable for its good-to-excellent yields and very short reaction times. frontiersin.orgresearchgate.net The synthesis of new 6-ureido-4-anilinoquinazoline derivatives from 2-amino-5-nitrobenzoic acid has also been efficiently achieved using microwave irradiation. asianpubs.org

Molecular Hybridization and Scaffold-Hopping Approaches in Quinazoline Synthesis

Molecular hybridization and scaffold hopping are two key strategies in modern drug design used to discover new lead compounds with improved properties.

Molecular Hybridization involves covalently linking two or more distinct pharmacophores to create a new hybrid molecule with potentially enhanced or synergistic biological activities. nih.gov This strategy has been applied to quinazolinone-based compounds, combining them with other biologically active moieties like isoxazole, thiazole, or triazole to develop novel therapeutic agents. nih.govresearchgate.netnih.gov For example, quinazolin-4(3H)-one-isoxazole derivatives have been synthesized and characterized, demonstrating the successful assembly of these two cores within a single molecular entity. researchgate.net

Scaffold Hopping is a computational or rational design strategy that aims to identify isofunctional molecules with structurally novel cores. nih.gov This approach is used to move away from known compound series to find new chemical entities with potentially better properties, such as improved potency or reduced toxicity. nih.gov A successful example involved a scaffold hopping approach from a quinoline (B57606) core to a quinazoline core, which led to the identification of potent NorA efflux pump inhibitors in Staphylococcus aureus. nih.govresearchgate.net This was achieved through an in-silico aided process combined with a pharmacophore-based virtual screen, followed by chemical synthesis and biological evaluation. nih.gov Similarly, this strategy was used to design 4-aminoquinazolines as potential antitubercular agents, inspired by the pharmacophoric features of known inhibitors of the cytochrome bc1 complex. acs.org

Chemical Characterization Techniques for Novel Quinazoline Structures

The unambiguous determination of the chemical structure of newly synthesized quinazoline derivatives is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques used to elucidate the carbon-hydrogen framework of the molecule. ekb.egjocpr.comresearchgate.nettandfonline.com The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, provide detailed structural information. Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the specific substitution pattern on the quinazoline ring. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. jocpr.comtandfonline.com Characteristic absorption bands, such as those for N-H, C=O (in quinazolinones), C=N, and C-H bonds, confirm the successful formation of the target structure. jocpr.comtandfonline.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition and molecular formula with high accuracy. mdpi.comtandfonline.com Fragmentation patterns observed in the mass spectrum can also offer additional structural clues.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values are compared with the calculated values for the proposed molecular formula to support the structure. jocpr.comtandfonline.com

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural proof. researchgate.net It determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, configuration, and conformation. researchgate.net

Melting Point: The melting point is a physical property used to assess the purity of a synthesized solid compound. jocpr.com

Spectroscopic Analysis (IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of novel chemical entities. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the functional groups, connectivity, and molecular weight of a compound.

However, a thorough search of scientific literature and chemical databases did not yield specific, publicly available experimental spectroscopic data (IR, ¹H NMR, ¹³C NMR, or Mass Spectrometry) for this compound.

For analogous quinazoline compounds, these techniques are routinely applied. For instance, the characterization of similar quinazolin-4(3H)-one derivatives often involves a combination of these spectroscopic methods to confirm their structures.

Hypothetical Data Interpretation:

Were the data available, the analysis would typically reveal:

IR Spectroscopy: Characteristic peaks for N-H stretching (amine), C=N stretching within the quinazoline ring, C-H stretching (aromatic and aliphatic), and aromatic C=C bending.

¹H NMR Spectroscopy: Specific chemical shifts and coupling constants for the protons on the quinazoline core, the methyl group at the 6-position, and the cyclohexyl ring. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: Resonances corresponding to each unique carbon atom in the molecule, including the distinct signals for the carbons of the quinazoline ring system, the methyl group, and the cyclohexyl moiety.

Mass Spectrometry: The molecular ion peak (M+) or a protonated molecular peak ([M+H]+) that would confirm the molecular weight of the compound. Fragmentation patterns could further support the proposed structure.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a crucial technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample. This data allows for the verification of the empirical formula, which can then be compared to the theoretical composition calculated from the proposed molecular formula. This comparison serves as a key indicator of the sample's purity.

Specific elemental analysis data for this compound is not available in the reviewed public literature. For related compounds, such as certain 6,7,8-trimethoxy N-substituted-4-aminoquinazolines, elemental analysis is a standard method for characterization, with results typically presented to show strong correlation between found and calculated elemental percentages.

Example Data Table Format:

Below is a representative table illustrating how elemental analysis data would be presented. The values are theoretical calculations for this compound (C₁₅H₁₉N₃) and are not based on experimental findings.

| Element | Theoretical % | Found % |

| Carbon (C) | 74.65 | N/A |

| Hydrogen (H) | 7.94 | N/A |

| Nitrogen (N) | 17.41 | N/A |

| Note: "Found %" data is not available from existing sources. |

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

No published single crystal X-ray diffraction studies for this compound were found in the searched scientific databases. However, this technique has been successfully applied to structurally related compounds, such as a nitro-substituted quinolinone featuring a cyclohexyl-tetrazole moiety, to unambiguously establish its molecular conformation and intermolecular interactions within the crystal lattice. Such an analysis for this compound would confirm the planarity of the quinazoline ring system and determine the conformation of the N-cyclohexyl substituent.

Structure Activity Relationship Sar Studies of N Cyclohexyl 6 Methylquinazolin 4 Amine and Its Analogues

Positional Effects of Substitution on Quinazoline (B50416) Ring Activity

The biological activity of quinazoline derivatives can be significantly altered by modifying substituents around the core structure, which changes their physicochemical properties. nih.gov The strategic placement of functional groups on the benzene (B151609) or pyrimidine (B1678525) ring dictates the molecule's interaction with target receptors. nih.gov

The C-4 position of the quinazoline ring is highly susceptible to aromatic nucleophilic substitution, making it a primary site for introducing diverse functional groups to modulate biological activity. beilstein-journals.orgnih.gov The substituent at the 4-amino position is known to be a key determinant of the biological profile of quinazoline derivatives. nih.govnih.gov

Table 1: Influence of N-4 Substituents on Quinazoline Activity

| N-4 Substituent | General Characteristics | Potential Impact on Activity | Reference(s) |

|---|---|---|---|

| Cyclohexyl amine | Bulky, lipophilic, aliphatic | Interacts with hydrophobic pockets, may enhance membrane penetration. | researchgate.net |

| Anilino (Aryl amine) | Aromatic, planar | Can participate in π-π stacking interactions with receptor sites. | nih.gov |

| Decyl amine | Long-chain, aliphatic, flexible | Increases lipophilicity, beneficial for antimicrobial activity. | nih.gov |

| Morpholine | Heterocyclic, polar | Can form hydrogen bonds and improve solubility. | nih.gov |

Substituents on the benzene portion of the quinazoline scaffold, particularly at the C-6 position, are crucial for modulating activity. nih.gov The electronic properties of these substituents can significantly influence the molecule's interaction with its target. The 6-methyl group in N-cyclohexyl-6-methylquinazolin-4-amine is an electron-donating group. nih.gov The presence of such electron-rich substituents at the C-6 position is known to be favorable for certain biological activities. nih.gov

In contrast, the introduction of an iodo-group, which is electron-withdrawing, at the C-6 position has been found to be detrimental to the antimicrobial activity of some 2,4,6-trisubstituted quinazolines. nih.gov Similarly, for anticonvulsant activity, a halogen or another electron-rich substituent at the C-6 position is thought to improve efficacy. nih.gov Studies on 6,7-disubstituted quinazolines have also shown that modifications in this region, such as the introduction of methoxy (B1213986) groups, can lead to potent inhibitory activities. nih.gov The introduction of a methyl group at C-6 has also been explored in the development of binders for epigenetic targets like BRD9, indicating the versatility of this substitution. researchgate.netcnr.it The reduced electrophilicity of the quinazoline ring due to the electron-donating 6-methyl group can also disfavor certain nucleophilic attack reactions during synthesis. acs.org

While the core focus is on N-4 and C-6 substitutions, modifications at other sites, particularly C-2, are instrumental in defining target binding and specificity. The C-2 position is often modified to fine-tune the biological activity of quinazoline-based agents. beilstein-journals.orgnih.gov For example, placing a thioalkyl fragment at the C-2 position has been shown to increase activity in certain contexts. nih.gov In other studies, an electron-releasing substituent at the C-2 position of a quinazolin-4-one scaffold was found to be a requirement for activity. nih.gov

Table 2: Impact of C-2 Substitutions on Quinazoline Analog Activity

| C-2 Substituent Type | Example | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| Aryl Group | Phenyl | Essential for BCRP inhibition. | nih.gov |

| Thioalkyl Fragment | -S-Alkyl | Increased general activity in some quinazolin-4-ones. | nih.gov |

| Electron-Releasing Group | Methoxy | Required for activity in certain quinazolin-4-one scaffolds. | nih.gov |

| No Substitution (H) | -H | Serves as a baseline for comparison. | beilstein-journals.org |

Role of Specific Functional Groups in Modulating Biological Activity

The specific functional groups appended to the quinazoline core dictate the types of interactions the molecule can form with its biological target, thereby modulating its activity. These interactions are governed by fundamental principles of medicinal chemistry, including hydrogen bonding, and steric and electronic effects.

Hydrogen bonds are among the most critical non-covalent interactions for drug-receptor binding and the stability of macromolecules. mdpi.com The quinazoline nucleus and its substituents offer multiple sites for hydrogen bonding. The nitrogen atoms within the pyrimidine ring (N-1 and N-3) and the exocyclic amine at C-4 are key hydrogen bond acceptors and donors. ugm.ac.idresearchgate.net The stability of a quinazoline derivative in complex with its target receptor often correlates with the stability of these hydrogen bond interactions. ugm.ac.id For example, in docking studies with enzymes, the sulfonamido group on some quinazolinone hybrids was shown to provide additional hydrogen bonding interactions at the binding site, enhancing activity. rsc.org The amino acids in a target protein can form crucial hydrogen bonds with the quinazoline molecule, anchoring it in the active site. nih.gov Therefore, the N-H group of the this compound is a critical hydrogen bond donor, a feature essential for its biological interactions.

The size, shape, and electronic nature of substituents determine the steric and electronic complementarity between the drug and its target. researchgate.netnih.gov

Steric Effects: The cyclohexyl group at N-4 is a bulky aliphatic substituent. Its size can provide a better fit in a large hydrophobic binding pocket but may cause steric hindrance if the pocket is narrow. chim.it The choice of substituent is a balance; for example, in one series of anticonvulsants, para-substituted aryl rings at N-4 were more active than meta-substituted ones, indicating a specific spatial requirement. nih.gov The methyl group at C-6 is relatively small and less likely to cause significant steric clashes. nih.gov

Electronic Effects: The electronic nature of substituents influences the reactivity of the quinazoline ring and its interactions with the target. nih.gov The C-6 methyl group is electron-donating, which can affect the basicity of the ring nitrogens and the exocyclic amine. nih.gov In contrast, attaching electron-withdrawing groups like halogens or nitro groups can have the opposite effect. nih.govnih.gov Studies have shown that for some activities, electron-withdrawing groups at the para position of an N-4-aryl substituent produced more activity than electron-donating groups, demonstrating the critical role of electronics in modulating the biological profile. nih.gov

Contribution of Sulfonamide, Amino, and Hydroxyl Groups to Pharmacological Profiles

The pharmacological activity of quinazoline derivatives is significantly influenced by the nature and position of various functional groups attached to the core scaffold. Structure-activity relationship (SAR) studies have revealed that the incorporation of sulfonamide, amino, and hydroxyl groups can critically modulate the biological profiles of these compounds.

The amino group , particularly at the 4th position of the quinazoline ring, has been identified as a key substituent for enhancing antimicrobial activities. nih.gov The presence of an amino group or a substituted amine at this position can improve the compound's biological efficacy. nih.gov For instance, in a series of quinazoline sulfonamide derivatives, the amino group of the quinoline (B57606) moiety was found to significantly increase activity through lipophilic interactions with amino acid residues like His 41, His 163, and Glu 166 of the SARS-CoV-2 main protease. nih.gov Furthermore, the reduction of a nitroaromatic group to the corresponding aniline (B41778) (an amino-containing group) restored antibacterial activity in certain 4(3H)-quinazolinones, underscoring the importance of a hydrogen-bond donating amino group. acs.org

The sulfonamide group (SO₂NH₂) is another crucial functional moiety in medicinal chemistry, known for its diverse pharmacological activities, including antibacterial and anticancer effects. nih.govopenaccesspub.org In the context of quinazoline derivatives, the introduction of a sulfonamide group can lead to potent inhibitors. Several N3-sulfonamide substituted quinazolinone derivatives have been prepared, demonstrating the viability of this substitution pattern. nih.gov The sulfonamide group's effectiveness often stems from its ability to form key interactions with biological targets. For example, a derivative containing an N-mesyl group (a sulfonamide variant) was the most potent in one study, achieving a minimum inhibitory concentration (MIC) of 0.004 μg/mL by acting as a hydrogen-bond donor and acceptor. acs.org Similarly, the design of a purine (B94841) derivative with a 2-methyl-3-sulfamoylphenyl group at the C-8 position resulted in submicromolar CDK2-inhibitory activity by creating additional interactions with Asp86 and Lys89 residues in the target's binding site. nih.gov

Hydroxyl groups also play a vital role in the pharmacological profiles of quinazoline analogues, primarily by acting as hydrogen-bond donors. acs.org The position of the hydroxyl group is often critical for activity. Studies have shown that derivatives with a hydroxyl group at the ortho or meta position of a phenyl ring substituent exhibit excellent activity against both bacterial and fungal species. nih.gov However, modifications like acetylation of the hydroxyl group can lead to a loss of activity, suggesting that the hydrogen-bond donating capability is essential. acs.org The strategic placement of hydrophilic groups like hydroxyls has proven important for potency in various series of quinazolinone antibacterials. acs.org

Rational Design Principles Derived from SAR Data

Optimization of Inhibitory Potency and Selectivity through Systematic Structural Variation

Rational drug design relies on understanding the structure-activity relationships (SAR) to systematically modify a lead compound, thereby optimizing its potency and selectivity for a specific biological target. For quinazoline-based inhibitors, this involves strategic structural alterations to the core nucleus and its substituents to enhance interactions with the target, often a protein kinase. mdpi.comnih.gov

Systematic variation of substituents at different positions of the quinazoline ring can significantly impact the compound's lipophilicity, electronic properties, and steric compatibility with the target's binding site. mdpi.comnih.gov For example, second-generation irreversible EGFR inhibitors were developed by making structural alterations to overcome resistance caused by mutations, such as the T790M mutation in the EGFR binding site. mdpi.com Computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are instrumental in this process. By generating contour maps, researchers can identify which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications, guiding the synthesis of more potent analogues. frontiersin.org

One study on 4(3H)-quinazolinones aimed at improving antibacterial activity against S. aureus systematically varied the structure in three main regions (rings 1, 2, and 3). acs.org This led to the discovery that hydrophilic groups were favored at the R2 position and that specific placement of hydrogen-bond donors and acceptors was crucial for potency. acs.org Another example involves the optimization of O(6)-cyclohexylmethylguanine derivatives as CDK2 inhibitors. Initial substitutions at the C-8 position led to decreased potency, but structural analysis revealed an alternative "reverse" binding mode. nih.gov This new understanding allowed for the rational design of more potent inhibitors by introducing groups, such as an ortho-tolyl or a 2-methyl-3-sulfamoylphenyl group, that could form favorable interactions in this novel orientation. nih.gov

The following table presents data from studies where systematic structural modifications of quinazoline derivatives led to optimized inhibitory activity against various cancer cell lines and kinases.

| Compound | Target/Cell Line | Modification/Feature | IC₅₀ Value | Source |

|---|---|---|---|---|

| Compound 35 | A549 (NSCLC) | 2-chloroquinazoline derivative | 3.68 ± 0.34 μM | nih.gov |

| Gefitinib (B1684475) (Control) | A549 (NSCLC) | Reference Drug | 14.53 ± 0.48 μM | nih.gov |

| Compound 35 | NCI-H1975 (NSCLC) | 2-chloroquinazoline derivative | 0.06 ± 1.11 μM | nih.gov |

| Gefitinib (Control) | NCI-H1975 (NSCLC) | Reference Drug | 12.48 ± 0.22 μM | nih.gov |

| Compound 35 | EGFRWT | 2-chloroquinazoline derivative | 35.7 ± 3.7 nM | nih.gov |

| Gefitinib (Control) | EGFRWT | Reference Drug | 12.4 ± 0.6 nM | nih.gov |

| Compound 56 | VEGFR-2 | Quinazolin-4(3H)-one derivative | 0.12 ± 0.01 µM | nih.gov |

| Sorafenib (Control) | VEGFR-2 | Reference Drug | 0.25 ± 0.02 µM | nih.gov |

Application of Molecular Hybridization as a Strategic Approach in SAR Elucidation

Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores (the active parts of different drug molecules) into a single new molecule. nih.govrsc.orgnih.gov This approach aims to create hybrid compounds with enhanced affinity, improved potency, and potentially a broader spectrum of activity or the ability to interact with multiple biological targets simultaneously. rsc.orgrsc.org The quinazoline scaffold is frequently used as a core structure in hybridization strategies due to its wide range of established pharmacological activities. nih.govrsc.org

This technique has been successfully employed to develop novel quinazoline-based inhibitors. By covalently linking the quinazoline moiety with other biologically active scaffolds, researchers can explore new chemical space and elucidate complex structure-activity relationships. nih.govrsc.org For example, a series of quinazoline-2-indolinone derivatives were created using molecular hybridization to act as selective PI3Kα inhibitors. nih.gov This strategy led to the discovery of a compound with a PI3Kα enzymatic IC₅₀ value of 9.11 nM and significant selectivity over other PI3K isoforms. nih.gov

Another study combined quinazolinone and benzimidazole (B57391) moieties to create hybrids that act as DHFR inhibitors. rsc.org Similarly, linking amino acids to a quinazolinone scaffold was explored to provide additional hydrogen-bonding interactions at the target site, resulting in potent analogues against the MCF-7 breast cancer cell line. rsc.org The success of these hybrid molecules demonstrates that combining pharmacophoric features can synergize biological activity and provides a versatile tool for developing lead compounds with multifaceted actions. rsc.orgnih.gov

The following table highlights examples of hybrid compounds based on the quinazoline scaffold and their reported cytotoxic activities.

| Hybrid Compound Type | Compound Example | Target Cell Line | IC₅₀ Value | Source |

|---|---|---|---|---|

| Quinazolinone-Oxadiazole Hybrid | Compound 18 | HeLa | 7.52 μM | rsc.org |

| Phenylalanine-Quinazolinone Hybrid | - | MCF-7 | 0.44 μM | rsc.org |

| Glutamine-Quinazolinone Hybrid | - | MCF-7 | 0.43 μM | rsc.org |

| Quinazoline-2-indolinone Hybrid | Compound 8 | A549 (NSCLC) | ~0.2 μM | nih.gov |

| Quinazolinone-Benzofuran-Imidazolium Hybrid | Compound 8 | MCF-7 | 0.59 μM | researchgate.net |

Computational and Theoretical Studies in Quinazoline Research

Molecular Docking Analyses of Ligand-Target Protein Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of inhibition and for identifying key interactions that determine binding affinity. For quinazoline (B50416) derivatives, docking studies have been instrumental in elucidating their mechanisms of action against various biological targets.

In the context of N-cyclohexyl-6-methylquinazolin-4-amine and its analogs, docking simulations are performed to fit the molecule into the active site of a target protein, such as a kinase or enzyme. The process calculates a "docking score," an estimation of the binding affinity, with more negative values typically indicating a more favorable interaction. These studies have revealed that the quinazoline core often serves as a scaffold, anchoring the molecule within the binding pocket through specific interactions like hydrogen bonds and hydrophobic contacts. nih.govrsc.org

For instance, docking studies on related quinazolinone derivatives targeting Matrix Metalloproteinase-13 (MMP-13), a key enzyme in osteoarthritis, identified crucial interactions with amino acid residues like Ala238, Thr245, and Met253. rsc.orgnih.gov Similarly, when targeting the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy, docking has shown that the quinazoline ring can form important hydrogen bonds with residues such as Met769 and hydrophobic interactions with residues like Leu694 and Val702. researchgate.netnih.gov A study on 6-bromo-quinazoline derivatives targeting EGFR reported binding energies ranging from -5.3 to -6.7 kcal/mol, highlighting the significant binding affinity of this scaffold. nih.gov

These analyses guide the rational design of new derivatives. By understanding which parts of the molecule, such as the cyclohexyl or methyl groups, contribute positively or negatively to binding, chemists can modify the structure to enhance potency and selectivity.

Table 1: Representative Molecular Docking Scores for Quinazoline Derivatives against Various Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinazolinone Derivatives | MMP-13 | Not specified | Ala238, Thr245, Met253 |

| 6-Bromo-quinazolines | EGFR | -6.7 | Lys721, Thr766, Leu820 |

Note: Data is illustrative of the types of findings from studies on related quinazoline compounds. nih.govnih.govnih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Binding Prediction

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are powerful computational experiments that simulate the motion of atoms and molecules, providing insights into the conformational flexibility, stability of binding, and the energetic landscape of the interaction.

For quinazoline-based inhibitors, MD simulations are used to validate the stability of the binding poses predicted by docking. nih.gov A simulation tracks the root mean square deviation (RMSD) of the protein and ligand backbones; stable RMSD values over the simulation time (e.g., 100 nanoseconds) suggest a stable and persistent binding interaction. tandfonline.comfrontiersin.org These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are critical for a comprehensive understanding of the interaction. nih.gov

Studies on quinazoline derivatives targeting phosphodiesterase 7 (PDE7A) and EGFR have successfully used MD simulations to confirm that the lead compounds remain securely within the binding site throughout the simulation. frontiersin.orgfrontiersin.org For example, simulations of a quinazoline derivative bound to the PD-L1 protein revealed that water-mediated interactions with the Asn63 residue were crucial for stabilizing the complex, an insight that helps explain the compound's enhanced activity. nih.gov This level of detail is invaluable for predicting binding free energies (e.g., using MM-GBSA calculations) and for refining the design of next-generation inhibitors with improved stability and residence time at the target. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the potency of novel, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.

For quinazoline research, 2D and 3D-QSAR models have been successfully developed. nih.govfrontiersin.org These models are built using a "training set" of compounds with known activities. plos.org The models identify key molecular descriptors—physicochemical, electronic, or steric properties—that are statistically correlated with the observed biological activity. For instance, a QSAR study on quinazoline analogs as erbB-2 tyrosine kinase inhibitors found that specific electrostatic and steric field properties were crucial for activity. nih.gov Another model built for quinazoline-based EGFR inhibitors achieved a high correlation coefficient (R²) of 0.9433, indicating excellent predictive power. doi.org

The outputs of 3D-QSAR models, such as CoMFA and CoMSIA, are often visualized as contour maps. nih.gov These maps highlight regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. For example, a map might indicate that a bulky, hydrophobic group is preferred at one position, while a hydrogen bond acceptor is beneficial at another. frontiersin.org This information provides direct, actionable guidance for designing more potent analogs of this compound.

Table 2: Statistical Parameters for Representative QSAR Models of Quinazoline Derivatives

| Model Type | Target | R² (Correlation Coefficient) | Q² (Cross-validation Coefficient) | Application |

|---|---|---|---|---|

| CoMFA/CoMSIA | MMP-13 Inhibitors | 0.992 | 0.704 | Predicts inhibitory activity based on 3D fields |

| MLR-QSAR | ErbB-2 Inhibitors | 0.956 | 0.915 | Identifies key 2D descriptors for potency |

Note: R² and Q² values closer to 1.0 indicate a more robust and predictive model. nih.govfrontiersin.orgnih.gov

In Silico Screening and Virtual Ligand Design for Novel Quinazoline Scaffolds

In silico screening, or virtual screening, is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to evaluate thousands or even millions of molecules rapidly, dramatically narrowing the field of candidates for expensive and time-consuming experimental testing. asianpubs.org

The process often starts with the creation of a virtual library of compounds based on a core scaffold, such as 6-methylquinazoline (B1601839). acs.org This library can include commercially available compounds or virtually designed novel structures. These molecules are then computationally docked into the active site of the target protein. derpharmachemica.com The results are ranked based on docking scores and other parameters, and the top-ranked compounds are selected for further investigation. nih.gov

This methodology has been successfully applied to discover novel quinazoline-based inhibitors for various targets. For example, a virtual screen of a quinazoline library against JAK2, a protein kinase implicated in tumor growth, led to the identification of a novel and effective inhibitor. nih.gov In another study, a library of 1000 quinazoline derivatives was screened against EGFR, resulting in the identification of seven lead compounds with better predicted binding scores than the reference drug. benthamdirect.com This approach is not only efficient for finding new hits but also for scaffold hopping—finding new chemical cores that can mimic the binding of a known inhibitor. acs.org

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for Lead Compound Selection

A compound's efficacy is determined not only by its potency against a target but also by its pharmacokinetic properties. Predictive ADME modeling uses computational algorithms to estimate a molecule's Absorption, Distribution, Metabolism, and Excretion characteristics. These in silico predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor ADME profiles. researchgate.nettandfonline.com

For quinazoline derivatives like this compound, ADME models predict key parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. tandfonline.com A common first-pass filter is Lipinski's "Rule of Five," which assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

Studies on various quinazoline series consistently employ in silico ADME prediction to ensure that newly designed compounds possess favorable drug-like properties. nih.govdoi.org For instance, ADMET predictions for novel quinazolinone-Schiff base conjugates were used to evaluate their pharmacokinetic profiles for potential development as antiviral agents. nih.gov These predictive models help ensure that the selected lead compounds have a higher probability of success in subsequent in vitro and in vivo testing, optimizing the allocation of resources in the drug discovery pipeline. tandfonline.com

Table 3: Common In Silico Predicted ADME Properties for Quinazoline Derivatives

| Property | Desired Range/Outcome | Relevance in Drug Discovery |

|---|---|---|

| Lipinski's Rule of Five | 0-1 violations | Predicts oral bioavailability and drug-likeness |

| Caco-2 Permeability | High | Predicts intestinal absorption |

| Blood-Brain Barrier (BBB) Permeation | Low/High (target dependent) | Determines CNS exposure |

| CYP450 Inhibition | Low | Predicts potential for drug-drug interactions |

Note: This table represents typical ADME parameters evaluated computationally for drug candidates. researchgate.netdoi.org

Future Directions and Research Opportunities

Development of Next-Generation N-cyclohexyl-6-methylquinazolin-4-amine-based Agents with Enhanced Selectivity

A primary challenge in drug development is maximizing therapeutic efficacy while minimizing off-target effects. For quinazoline-based compounds, future research will concentrate on fine-tuning the molecular structure to achieve superior selectivity for their intended biological targets. This involves strategic modifications to the N-cyclohexyl, 6-methyl, and 4-amino positions of the core this compound structure.

Enhanced selectivity can be achieved by designing derivatives that exploit subtle differences in the active sites of target proteins. For instance, research into 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives has focused on achieving selectivity for the COX-2 enzyme over COX-1, which is crucial for developing anti-inflammatory agents with better gastrointestinal safety profiles. nih.gov One derivative, compound 5d, was identified as a potent and selective COX-II inhibitor, highlighting the potential for developing safer pain management therapies. nih.gov

In oncology, the development of selective inhibitors for specific receptor tyrosine kinases (RTKs) is a major goal. While early quinazoline (B50416) derivatives like gefitinib (B1684475) and erlotinib (B232) target the epidermal growth factor receptor (EGFR), next-generation agents aim for increased selectivity to overcome acquired resistance and reduce side effects. mdpi.com Researchers are exploring modifications, such as the introduction of a crown ether fused anilinoquinazoline, to improve binding and inhibitory activity against EGFR. nih.gov Furthermore, studies have shown that specific substitutions can lead to significant selectivity for cancer cells over non-cancerous cells. For example, a novel quinazoline derivative, compound 18, exhibited an IC₅₀ value of 0.85 μM against MGC-803 cancer cells, showing approximately 32-fold selectivity compared to its effect on normal GES-1 cells. mdpi.comnih.gov

Future efforts will likely involve creating focused libraries of this compound analogues and screening them against panels of related kinases or enzymes to identify candidates with the most desirable selectivity profiles.

Table 1: Examples of Quinazoline Derivatives with Enhanced Selectivity

| Compound | Target | Selectivity Profile | Therapeutic Area | Reference |

|---|---|---|---|---|

| Compound 18 (a novel quinazoline derivative) | Antitumor | Demonstrated ~32-fold selectivity for MGC-803 cancer cells over normal GES-1 cells. | Oncology | nih.gov |

| Compound 5d (2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivative) | COX-II | Showed substantial selectivity for COX-II over COX-I. | Anti-inflammatory | nih.gov |

| Afatinib / Lapatinib | Kinase Inhibitors | Approved drugs with 4-aminoquinazoline core acting as specific kinase inhibitors. | Oncology | nih.gov |

Exploration of Novel Biological Targets for Quinazoline Analogues in Underexplored Disease Areas

While quinazolines are well-known for their anticancer activity, their structural versatility makes them candidates for treating a wide range of other diseases. nih.govmdpi.com Future research will increasingly focus on exploring novel biological targets in less-investigated therapeutic areas.

Neurodegenerative Diseases: The ability of quinazolinones to cross the blood-brain barrier makes them suitable for targeting central nervous system diseases. nih.gov Research has pointed to their potential in managing Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE). nih.gov In silico docking studies have shown that certain synthesized quinazolinone compounds can orient within the active site of AChE similarly to the approved drug Donepezil. nih.gov

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinazoline derivatives have shown promise against Mycobacterium tuberculosis. nih.gov Virtual screening and subsequent synthesis have identified quinazolinone benzoates as promising candidates against multi-drug resistant strains. nih.gov The addition of a 1,2,3-triazole fragment to the quinazolinone core has also been shown to enhance anti-tuberculosis activity. nih.gov

Metabolic Disorders: Quinazoline derivatives are being explored for their anti-diabetic effects. nih.govwisdomlib.org Research has involved synthesizing derivatives aimed at inhibiting alpha-glucosidase, a key enzyme in glucose metabolism, indicating their potential utility in managing diabetes. wisdomlib.org

Epigenetic Targets: Beyond traditional enzyme inhibition, quinazolines are being investigated as modulators of epigenetic targets. Recently, 6-methylquinazolin-4(3H)-one based compounds have been identified as binders of the BRD9 bromodomain, a component of the SWI/SNF chromatin remodeling complex implicated in several cancers. cnr.it This opens a new avenue for quinazoline-based therapeutics in the field of epigenetics. cnr.it

Table 2: Quinazoline Analogues and Their Novel Biological Targets

| Compound Class | Novel Biological Target | Potential Disease Area | Reference |

|---|---|---|---|

| Quinazolinone derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| Quinazolinone benzoates | Anti-tuberculosis | Tuberculosis | nih.gov |

| 6-methylquinazolin-4(3H)-one derivatives | BRD9 Bromodomain | Oncology (e.g., AML, renal carcinoma) | cnr.it |

| Quinazolinone derivatives | Alpha-glucosidase | Diabetes | wisdomlib.org |

| Quinazoline-1,2,3-triazole hybrids | MET kinase, PDGFRA kinase | Oncology | nih.gov |

Integration of Advanced Computational Approaches for Accelerated Quinazoline Drug Discovery

The synthesis and biological evaluation of novel compounds is a time-consuming and expensive process. nih.gov Advanced computational techniques have become indispensable tools for accelerating the discovery and optimization of new quinazoline derivatives. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of quinazoline derivatives and their biological activity. nih.gov These models help in predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. For instance, a 3D-QSAR study on quinazoline derivatives targeting CDK4/6 kinase showed a significant model with high predictive power (R² = 0.98). researchgate.net

Molecular Docking: This technique simulates the binding of a ligand (the quinazoline derivative) to the active site of a target protein. researchgate.net It provides insights into the binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and binding affinity. nih.govresearchgate.net Docking studies have been used to explore interactions with targets like EGFR, CDK4/6 kinase, and AChE, guiding the design of more potent inhibitors. nih.govnih.govresearchgate.net

Virtual Screening: Pharmacophore modeling and virtual screening allow for the rapid screening of large compound databases (like the ZINC database) to identify novel hits with the desired quinazoline scaffold. researchgate.net This approach was successfully used to identify five potential lead compounds targeting CDK4/6 kinase from the ZINC database. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can predict the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interaction than static docking. researchgate.net

These computational methods not only accelerate the initial stages of drug discovery but also contribute to a deeper understanding of the structure-activity relationships, enabling a more rational design of next-generation drugs. researchgate.net

Table 3: Application of Computational Approaches in Quinazoline Research

| Computational Technique | Application in Quinazoline Discovery | Example/Outcome | Reference |

|---|---|---|---|

| 3D-QSAR | Predicting cytotoxic activity of quinazoline derivatives against breast cancer cell lines. | Developed a predictive model (R² = 0.98, Q² = 0.55) for CDK4/6 kinase inhibitors. | researchgate.net |

| Molecular Docking | Exploring binding modes and interactions of quinazoline derivatives with target proteins. | Identified key amino acid interactions (LYS-43, GLU-61, VAL-101) for a top-scoring compound against CDK4/6. | researchgate.net |

| Virtual Screening | Screening large databases to find new potential quinazoline-based inhibitors. | Identified novel hits (e.g., ZINC75260693) for CDK4/6 kinase from the ZINC database. | researchgate.net |

| Molecular Dynamics Simulation | Validating the stability of the inhibitor within the active site of the target enzyme. | A 30-ns simulation showed high stability and effective binding of an inhibitor in the ParE enzyme. | researchgate.net |

Synergistic Research with Other Therapeutic Modalities for Multi-Target Approaches

The complexity of diseases like cancer often requires targeting multiple biological pathways simultaneously. Future research on quinazoline derivatives will increasingly focus on synergistic strategies and the development of multi-target-directed ligands (MTDLs). scielo.br

Multi-Target-Directed Ligands (MTDLs): This approach involves designing a single molecule capable of interacting with multiple targets. scielo.br The quinazoline scaffold is an ideal starting point for creating MTDLs due to its chemical tractability. For example, researchers have designed quinazoline-phosphoramidate mustard conjugates as dual-acting anticancer drugs. scielo.br By using computational techniques, it is possible to design and screen for compounds with predicted activity against several targets associated with a specific disease, such as Alzheimer's. scielo.br

Hybrid Molecules: Another strategy is to create hybrid compounds by combining the quinazoline pharmacophore with other known active moieties. A recent study developed novel quinazoline-1,2,3-triazole hybrids that were found to be multi-kinase inhibitors, targeting not only MET kinase but also PDGFRA kinase. nih.gov This approach can lead to compounds with broader and potentially more potent anticancer activity. nih.gov

Combination Therapy: Beyond single-molecule strategies, there is significant potential in exploring the synergistic effects of this compound derivatives in combination with other established therapeutic agents. Investigating these combinations could reveal enhanced efficacy, reduced drug resistance, and the possibility of using lower doses of each agent, thereby minimizing toxicity.

The development of MTDLs and the exploration of combination therapies represent a sophisticated approach to treating complex diseases, moving beyond the traditional "one-target, one-drug" paradigm. scielo.br

Q & A

Basic Question

- Methodological Answer :

The synthesis typically involves nucleophilic substitution of 4-chloroquinazoline intermediates with cyclohexylamine. For example:- Step 1 : React 6-methyl-4-chloroquinazoline with cyclohexylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., Hunig’s base) at room temperature .

- Step 2 : Purify via column chromatography using gradient elution (e.g., 15%→75% ethyl acetate in hexanes) to isolate the product .

- Alternative routes include condensation of 2-aminobenzamide derivatives with triethoxymethane or diethyloxalate to form the quinazoline core, followed by amine coupling .

How can microwave-assisted Suzuki coupling improve synthesis efficiency for quinazolin-4-amine derivatives?

Advanced Question

- Methodological Answer :

Microwave irradiation accelerates cross-coupling reactions (e.g., Suzuki-Miyaura) by enhancing reaction kinetics. For example:- Procedure : React 6-bromoquinazolin-4-amine with aryl boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) in DMF, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base. Microwave at 150°C for 1 hour to achieve >95% conversion .

- Advantages : Reduces reaction time from hours to minutes, minimizes side products, and improves yields (e.g., 58% yield vs. <40% in conventional heating) .

What spectroscopic techniques are essential for confirming the identity of this compound?

Basic Question

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; quinazoline aromatic protons at δ 7.5–8.5 ppm) .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₉N₃: 241.1576; observed: 241.1582) .

- LCMS : Assess purity (>95%) using gradients like 4%→100% acetonitrile with 0.025% TFA .

How do structural modifications at the quinazoline core influence biological activity?

Advanced Question

-

Methodological Answer :

Substituents modulate target affinity and pharmacokinetics:Modification Impact Example 6-Methyl group Enhances lipophilicity and membrane permeability . N-Cyclohexyl-6-methyl derivative . Nitro group at C-6 Increases electrophilicity, improving enzyme inhibition (e.g., kinase targets) . N-(3-Chloro-4-fluorophenyl)-6-nitro analog . Methoxy groups Improve solubility but may reduce target binding due to steric hindrance . N-(4-Methoxyphenyl) derivatives . Key Tools :

- Molecular docking to predict binding modes .

- SAR studies comparing IC₅₀ values across analogs .

How should researchers resolve contradictions in reported biological activities of quinazolin-4-amine derivatives?

Advanced Question

- Methodological Answer :

Contradictions often arise from variations in:- Assay conditions (e.g., ATP concentration in kinase assays affecting IC₅₀) .

- Compound purity : Impurities >5% skew activity data; validate via LCMS and ¹H NMR .

- Structural differences : Subtle changes (e.g., chloro vs. methoxy substituents) drastically alter target selectivity .

Resolution Strategy : - Replicate experiments under standardized conditions (e.g., 10 µM ATP, pH 7.4) .

- Use isogenic cell lines to control for genetic variability .

What methodologies are recommended for determining the purity of this compound?

Basic Question

- Methodological Answer :

- LCMS : Utilize dual gradients (e.g., 3-minute and 7-minute acetonitrile/water gradients) to confirm retention time consistency .

- ¹H NMR : Integrate peaks to detect impurities (e.g., residual DMF at δ 2.7–2.9 ppm) .

- Elemental Analysis : Validate C/H/N ratios (e.g., C 77.54%, H 6.51% for C₁₇H₁₇N₃) .

How can computational approaches predict interactions between quinazolin-4-amine derivatives and target enzymes?

Advanced Question

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model binding stability over 100 ns trajectories (e.g., using GROMACS) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent effects (e.g., -1.2 kcal/mol for 6-methyl vs. -0.8 kcal/mol for 6-nitro) .

- Docking Software (AutoDock Vina) : Screen ligand conformations with RMSD <2.0 Å .

How can substituents like methoxy or chloro groups be optimized for solubility without compromising activity?

Advanced Question

- Methodological Answer :

- Chloro groups : Improve target binding (e.g., halogen bonding with kinase hinge regions) but reduce solubility. Mitigate via PEGylation or pro-drug strategies .

- Methoxy groups : Enhance solubility via hydrogen bonding but may require positional tuning (e.g., para-methoxy > ortho-methoxy for reduced steric clash) .

Case Study :

N-(2-Methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine achieves a balance with logP 2.1 and aqueous solubility >50 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.